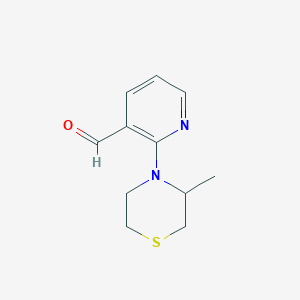
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2OS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a thiomorpholine ring substituted with a methyl group and a pyridine ring with an aldehyde functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-methylthiomorpholine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 2-(3-Methylthiomorpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding interactions due to its sulfur atom.
相似化合物的比较
Similar Compounds
Pyridine-3-carbaldehyde: A simpler analog without the thiomorpholine ring.
3-Methylthiomorpholine: Lacks the pyridine ring and aldehyde group.
2-(3-Methylthiomorpholin-4-yl)pyridine: Similar structure but without the aldehyde group.
Uniqueness
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the thiomorpholine ring and the pyridine ring with an aldehyde group makes it a versatile compound for various applications in research and industry.
生物活性
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a pyridine ring substituted with an aldehyde group and a morpholine ring, which includes a methylthio group. This structural arrangement suggests that the compound may interact with various biological macromolecules, leading to significant pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
Key Functional Groups
- Aldehyde Group : The presence of the aldehyde functional group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Methylthio Group : This group may influence the compound's interaction with biological targets, enhancing its bioactivity.
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
Enzyme Interaction
The compound's ability to form covalent bonds with proteins suggests that it could inhibit specific enzymatic activities. This mechanism of action is crucial for developing targeted therapies, particularly in cancer and infectious diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its structural similarity to other biologically active compounds suggests potential efficacy against various pathogens, including bacteria and fungi.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that compounds similar to this compound showed significant inhibitory effects against Mycobacterium tuberculosis (MIC values ranging from 0.025 to 0.054 μg/mL) .
- Another investigation highlighted the potential of pyridine derivatives in treating diseases related to the nervous system, indicating a broader therapeutic application .
- Toxicity Assessments :
Comparative Analysis
To illustrate the unique properties of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Compound 10a | 0.030 | Antitubercular |
| Compound 10j | 0.036 | Antitubercular |
属性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC 名称 |
2-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-9-8-15-6-5-13(9)11-10(7-14)3-2-4-12-11/h2-4,7,9H,5-6,8H2,1H3 |
InChI 键 |
FCIGXSZXKWIMFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CSCCN1C2=C(C=CC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















